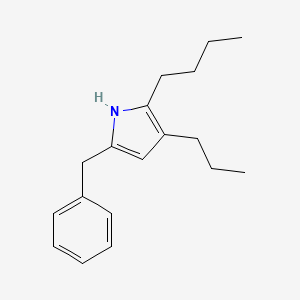
5-Benzyl-2-butyl-3-propyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-butyl-3-propyl-1H-pyrrole (5-BBP) is an organic compound with a unique chemical structure. It is a cyclic hydrocarbon that consists of a six-membered ring with five carbon atoms and one nitrogen atom. 5-BBP is a highly versatile compound that has a wide range of applications in scientific research, including its use in biochemical and physiological studies. In
Scientific Research Applications
5-Benzyl-2-butyl-3-propyl-1H-pyrrole has been used in a wide range of scientific research applications due to its unique chemical structure. It has been used as a model compound to study the effects of cyclic hydrocarbons on the properties of other organic molecules. Additionally, it has been used to study the effects of cyclic hydrocarbons on enzyme activity and the binding of small molecules to proteins. Furthermore, 5-Benzyl-2-butyl-3-propyl-1H-pyrrole has been used as a model compound to study the effects of cyclic hydrocarbons on the physical properties of materials, such as their solubility, melting point, and boiling point.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is not well understood. However, it is believed that the cyclic structure of the molecule allows it to interact with other molecules in a unique way. It is thought that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form hydrogen bonds with other molecules, which can affect their physical and chemical properties. Additionally, it is believed that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form van der Waals interactions with other molecules, which can also affect their properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole are not well understood. However, it is believed that the cyclic structure of the molecule allows it to interact with other molecules in a unique way. It is thought that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form hydrogen bonds with other molecules, which can affect their physical and chemical properties. Additionally, it is believed that the cyclic structure of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole allows it to form van der Waals interactions with other molecules, which can also affect their properties.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in lab experiments include its relatively low cost, its availability in a variety of forms (powder, liquid, etc.), and its wide range of applications. Additionally, 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is relatively stable and does not require special storage conditions. The main limitation of using 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in lab experiments is that its mechanism of action is not well understood, which can make it difficult to predict the effects of the compound on other molecules.
Future Directions
There are several potential future directions for the use of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in scientific research. One potential direction is to further explore the effects of the compound on enzyme activity and the binding of small molecules to proteins. Additionally, further research could be done to explore the effects of the compound on the physical properties of materials, such as their solubility, melting point, and boiling point. Finally, further research could be done to explore the potential applications of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole in drug development and other medical applications.
Synthesis Methods
The synthesis of 5-Benzyl-2-butyl-3-propyl-1H-pyrrole is a relatively simple procedure that involves the reaction of benzyl bromide and butyl bromide with propylmagnesium bromide. The reaction is carried out in an inert atmosphere and is typically performed at a temperature of 0-5°C. The reaction is catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, and the product is isolated by column chromatography.
properties
IUPAC Name |
5-benzyl-2-butyl-3-propyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-3-5-12-18-16(9-4-2)14-17(19-18)13-15-10-7-6-8-11-15/h6-8,10-11,14,19H,3-5,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAMCTDBBVHKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(N1)CC2=CC=CC=C2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-butyl-3-propyl-1H-pyrrole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



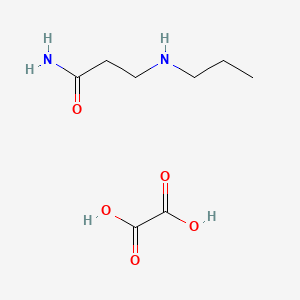
![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
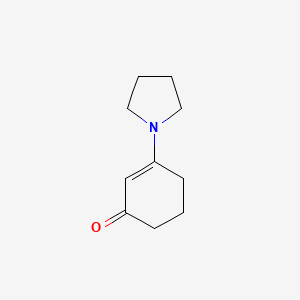
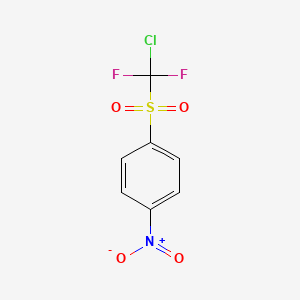
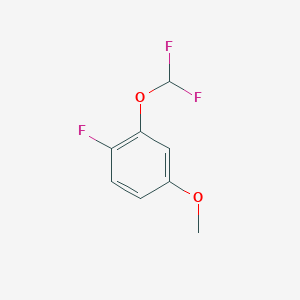

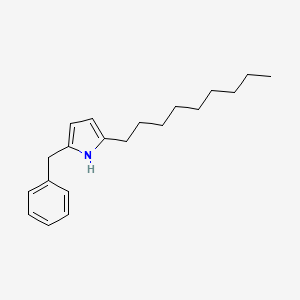

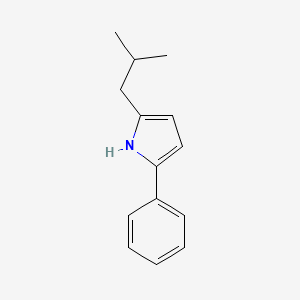
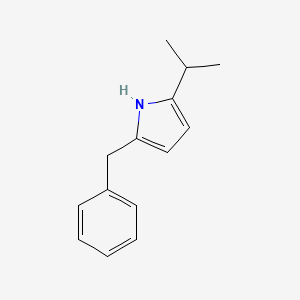

![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)